N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine
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Overview
Description
N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-ethylbenzaldehyde, allylamine, and 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired thiazole derivative. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated thiazole derivatives .
Scientific Research Applications
N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- N-(3-ALLYL-4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)-N-(2-PYRIDYL)AMINE
- N-(3-ALLYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)-N-(2-PYRIDYL)AMINE
Uniqueness
N-[3-ALLYL-4-(4-ETHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2-PYRIDYL)AMINE is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C19H19N3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(Z)-4-(4-ethylphenyl)-3-prop-2-enyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H19N3S/c1-3-13-22-17(16-10-8-15(4-2)9-11-16)14-23-19(22)21-18-7-5-6-12-20-18/h3,5-12,14H,1,4,13H2,2H3/b21-19- |
InChI Key |
SAXWXDNQKBOCKV-VZCXRCSSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2CC=C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=N3)N2CC=C |
Origin of Product |
United States |
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